molecular formula C15H19BrFNO3 B13487594 Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate

Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate

Cat. No.: B13487594
M. Wt: 360.22 g/mol
InChI Key: SVWBMNGDYBFFPM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl ester group, a bromine atom, and a fluorine atom attached to a phenyl ring, which is further connected to a morpholine ring

Properties

IUPAC Name

tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrFNO3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)10-4-5-12(17)11(16)8-10/h4-5,8,13H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWBMNGDYBFFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrFNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride for oxidation and reduction reactions.

Major Products Formed

    Substituted Phenyl Derivatives: Formed through substitution reactions.

    Carboxylic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-chloro-4-fluorophenyl)morpholine-4-carboxylate
  • Tert-butyl 2-(3-bromo-4-methylphenyl)morpholine-4-carboxylate

Uniqueness

Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₅H₁₉BrFNO₃
  • Molecular Weight : 342.23 g/mol
  • CAS Number : 1400997-38-7
  • Structure : The compound features a morpholine ring substituted with a tert-butyl group and a bromo-fluoro phenyl moiety, which is significant for its biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing fluorinated phenyl groups have shown enhanced potency against various cancer cell lines due to their ability to interact with specific cellular targets.

Case Study : A study reported that fluorinated morpholine derivatives inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation.

2. Anti-inflammatory Effects

Morpholine derivatives have been explored for their anti-inflammatory properties. The presence of bromine and fluorine atoms in the structure may enhance the interaction with cyclooxygenase enzymes (COX), which are critical in inflammatory processes.

Research Findings : Molecular docking studies have suggested that this compound could act as a selective inhibitor of COX-1, potentially offering therapeutic benefits in conditions like arthritis without the gastrointestinal side effects associated with non-selective NSAIDs.

3. Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial activity against various pathogens, including bacteria and fungi.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may function as an inhibitor of COX enzymes, leading to reduced prostaglandin synthesis.
  • Cellular Signaling Modulation : It may interfere with signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Morpholine Ring : Starting from commercially available precursors, morpholines can be synthesized through nucleophilic substitution reactions.
  • Substitution Reactions : The introduction of bromine and fluorine substituents on the aromatic ring can be achieved via electrophilic aromatic substitution methods.
  • Carboxylation : The final step involves carboxylation to introduce the carboxylic acid functionality at the morpholine position.

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